molecular formula C17H22N2O4 B267049 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

Katalognummer B267049
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: UMTRSGWDHZCXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.

Wirkmechanismus

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is a selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. It works by binding to the active site of cathepsin B and preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of cathepsin B and its downstream effects.
Biochemical and Physiological Effects:
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to have a potent inhibitory effect on cathepsin B activity in vitro and in vivo. It has been shown to reduce tumor growth and metastasis in animal models of cancer, reduce joint destruction and inflammation in animal models of arthritis, and reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to have a good safety profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its potency and selectivity for cathepsin B, its ability to inhibit cathepsin B activity both in vitro and in vivo, and its potential therapeutic applications in various diseases. The limitations of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its high cost, the need for careful handling due to its toxicity, and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research on 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. First, more studies are needed to fully understand the mechanism of action of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid and its downstream effects. Second, more studies are needed to explore the potential therapeutic applications of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in other diseases beyond cancer, arthritis, and Alzheimer's disease. Third, more studies are needed to optimize the synthesis method and reduce the cost of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. Finally, more studies are needed to develop more potent and selective inhibitors of cathepsin B for use in lab experiments and potential therapeutic applications.

Synthesemethoden

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-nitrophenyl chloroformate to form Boc-cyclohexylamino-4-nitrophenyl carbonate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-(4-aminophenyl)propionic acid to form the desired product, 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer, cathepsin B has been shown to play a crucial role in tumor invasion and metastasis. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of cathepsin B and reduce tumor growth and metastasis in animal models of cancer. In arthritis, cathepsin B has been shown to contribute to joint destruction and inflammation. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce joint destruction and inflammation in animal models of arthritis. In Alzheimer's disease, cathepsin B has been shown to contribute to the formation of amyloid plaques, which are a hallmark of the disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

Molekularformel

C17H22N2O4

Molekulargewicht

318.4 g/mol

IUPAC-Name

4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22)

InChI-Schlüssel

UMTRSGWDHZCXEA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.